Physicochemical Profile: Lower Molecular Weight and Higher Lipophilicity than Functionalized Analogs
Compared to its 4-carboxylic acid derivative (CAS 193538-32-8), 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine (17386-15-1) exhibits a 22.4% lower molecular weight (196.31 vs. 240.32 g/mol) and a higher computed XLogP3 (2.1 vs. estimated lower due to carboxylic acid). This results in significantly different solubility and permeability characteristics, making 17386-15-1 a superior choice when a more lipophilic, uncharged scaffold is required for blood-brain barrier penetration or for further synthetic elaboration where the piperidine nitrogen remains available for alkylation [1] . A comparison with the 2-amino analog (CAS 17386-10-6) shows a 5.0% lower density (1.123 vs. 1.226 g/cm³), indicative of a less polar, more loosely packed liquid state versus a crystalline solid [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 196.31 |
| Comparator Or Baseline | 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid (CAS 193538-32-8): 240.32 |
| Quantified Difference | 22.4% lower |
| Conditions | Computed by standard algorithms |
Why This Matters
Lower molecular weight is a key determinant in lead optimization for oral bioavailability and CNS penetration, directly influencing a compound's suitability for drug discovery programs.
- [1] PubChem. (2025). 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine. PubChem Compound Summary for CID 5019947. National Center for Biotechnology Information. View Source
- [2] ChemSrc. (2018). 1-[(2-甲基-1,3-噻唑-4-基)甲基]哌啶. CAS 17386-15-1. Density data. View Source
